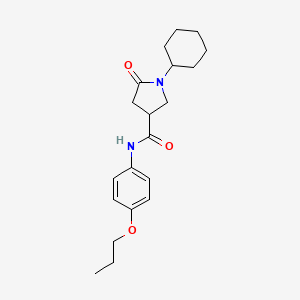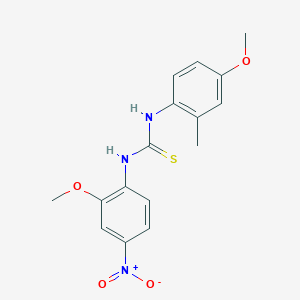
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide
Overview
Description
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, also known as AIPH or Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIPH is a hydrazide derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in the inflammatory response. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit significant biochemical and physiological effects. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has also been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has several advantages for lab experiments. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is a stable compound that can be easily synthesized and purified. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has some limitations for lab experiments. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is a hydrazide derivative, which makes it potentially toxic and hazardous to handle. Therefore, precautions must be taken when handling N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide in the lab.
Future Directions
There are several future directions for the research on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide. One potential direction is the development of new drugs based on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide to better understand its biological activities. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide could provide valuable information for its potential clinical applications.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, also known as N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide or Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, including the development of new drugs based on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide and the investigation of its mechanism of action.
Scientific Research Applications
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. In medicinal chemistry, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been used as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-[(2-iodobenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O3/c1-10(21)11-5-4-6-12(9-11)18-16(23)20-19-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYDLNZUIWFIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-benzyl-2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4130481.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4130501.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4130511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea](/img/structure/B4130513.png)

![4-(2-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4130528.png)

![methyl 5-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130537.png)


![methyl 5-[(diethylamino)carbonyl]-2-[({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4130569.png)

